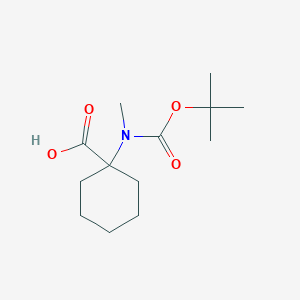

1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid is a compound with significant importance in organic chemistry. It is known for its role as a building block in the synthesis of various chemical entities. The compound is characterized by its cyclohexane ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group.

Méthodes De Préparation

The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can undergo substitution reactions, especially when the Boc group is removed under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 1-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 1305874-28-5

- Purity : Typically >97% .

Peptide Synthesis

One of the primary applications of Boc-amino acids is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, which prevents unwanted reactions during peptide coupling reactions.

Advantages in Peptide Synthesis:

- Stability : The Boc group is stable under basic conditions, allowing for selective deprotection under acidic conditions.

- Ease of Removal : The Boc group can be easily removed using dilute hydrochloric acid or trifluoroacetic acid, making it convenient for sequential peptide synthesis.

Drug Development

Boc-amino acids are vital intermediates in the development of pharmaceuticals. Their structure allows for modifications that can enhance bioactivity or modify pharmacokinetics.

Case Studies:

- Antimicrobial Agents : Research has shown that derivatives of Boc-amino acids exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cyclic Peptides : The incorporation of Boc-amino acids into cyclic peptides has been studied for their potential to inhibit protein-protein interactions, which is a target in cancer therapy .

Organic Synthesis

In organic chemistry, Boc-amino acids are used as building blocks for synthesizing various compounds. Their versatility allows chemists to create complex molecules efficiently.

Applications in Organic Synthesis:

- Synthesis of Natural Products : They are utilized in the total synthesis of natural products where specific stereochemistry is required.

- Functional Group Transformations : The presence of functional groups such as carboxylic acids and amines allows for further transformations, enabling the synthesis of diverse chemical entities .

Mécanisme D'action

The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

- 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid

- 4-{(Tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid

- Methyl 1-Boc-azetidine-3-carboxylate

These compounds share similar Boc-protected amino groups but differ in their ring structures and substituents, which influence their reactivity and applications. The uniqueness of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid lies in its cyclohexane ring, which provides distinct steric and electronic properties.

Activité Biologique

1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid (CAS: 1435805-19-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 1-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Purity : ≥97%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation. The presence of the carboxylic acid group is thought to facilitate interactions with active sites of target enzymes, potentially leading to reduced enzymatic activity.

- Cell Cycle Modulation : Research indicates that compounds with similar structures can influence cell cycle progression, particularly in cancer cells. This modulation may result in increased apoptosis (programmed cell death) in malignant cells while sparing normal cells.

Therapeutic Potential

- Cancer Treatment : The compound's ability to inhibit specific enzymes linked to cancer cell survival positions it as a candidate for further development in oncology. Its structural analogs have shown promise in preclinical models, warranting further investigation into its efficacy and safety profiles.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity. This could make it useful in treating inflammatory diseases.

Comparative Biological Activity

Study on Cancer Cell Lines

A study explored the effects of various derivatives of cyclohexane carboxylic acids on human cancer cell lines. The results indicated that modifications to the amine and carboxylic acid groups significantly influenced the compounds' ability to induce apoptosis in cancer cells. Specifically, the compound's structural features contributed to its interaction with mitochondrial pathways, leading to increased cell death rates in treated populations compared to controls.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early findings suggest favorable absorption characteristics with moderate bioavailability, although further studies are needed to optimize formulations for clinical use.

Propriétés

IUPAC Name |

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14(4)13(10(15)16)8-6-5-7-9-13/h5-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZYEJRZDHQHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.